molecular formula C15H10BrF3O B1532202 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one CAS No. 898762-02-2

3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

Cat. No. B1532202
M. Wt: 343.14 g/mol
InChI Key: QYKQGXCTBKERGO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Antipathogenic Activity

  • The molecule has been utilized in the synthesis of acylthioureas, which demonstrate significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These strains are notable for their ability to grow in biofilms, suggesting potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Optoelectronic and Charge Transport Properties

  • Research into the linear optical, second and third-order nonlinear optical (NLO) properties, as well as transfer integrals of certain chalcone derivatives, has indicated that compounds like 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one can be effective in various semiconductor devices. These chalcones could function as n-type in organic semiconductor devices due to their larger electron transfer integral values compared to hole ones (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Synthesis of Novel Organic Compounds

  • The molecule plays a crucial role in the synthesis of novel organic compounds, such as benzimidazoles and thiazole derivatives. These synthesized compounds have applications in various chemical domains, offering insights into structural dynamics and intermolecular interactions (Lygin & Meijere, 2009); (Nadaf et al., 2019).

X-Ray Structures and Computational Studies

  • The compound's derivatives have been characterized by X-ray diffraction and computational studies, providing valuable information for understanding molecular structures and interactions. These insights are crucial for developing new materials and understanding their properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Anti-Inflammatory and Gastroprotective Properties

  • Chalcones derived from this molecule have shown potential in pharmacological applications, displaying anti-inflammatory and gastroprotective properties. This suggests its relevance in medical research, particularly in the development of new therapeutic agents (Okunrobo, Usifoh, & Uwaya, 2006).

Antimicrobial Studies

  • Derivatives of the molecule have been used in antimicrobial studies, showing effectiveness against various bacteria and fungi. This highlights its potential application in the development of new antimicrobial agents (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

Spectroscopic and DFT Studies

  • The compound has been studied using spectroscopic and density functional theory (DFT) methods, offering insights into its molecular structure, stability, and electronic properties. Such studies are essential in materials science and molecular engineering (Najiya et al., 2014).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound.


Future Directions

This involves discussing potential applications of the compound and areas for future research.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. This information is intended to be a general guide and may not be applicable to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKQGXCTBKERGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198695
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

CAS RN

898762-02-2
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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